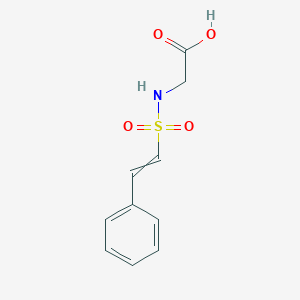
2-Amino-5-methylisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methylisonicotinic acid: is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylisonicotinic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2,5-dimethylpyridine.
Nitration: The methyl groups are nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Oxidation: The methyl groups are oxidized to carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-methylisonicotinic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carboxylic acid groups. These interactions can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.
2-Aminonicotinic acid: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
5-Methylisonicotinic acid: Lacks the amino group, limiting its potential interactions in biological systems.
Eigenschaften
CAS-Nummer |
1033203-35-8 |
|---|---|
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-amino-5-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI-Schlüssel |
AUPPLVRJPJMGAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methylpropyl (2S,3S,4S)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817249.png)


![2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester](/img/structure/B11817281.png)








